Ptp1B-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PTP1B-IN-2は、タンパク質チロシンホスファターゼ1B(PTP1B)の阻害剤として作用する化合物です。 PTP1Bは、インスリンシグナル伝達経路を負に調節する酵素であり、2型糖尿病や肥満の治療において重要な標的となっています 。 PTP1Bを阻害することで、this compoundはインスリン感受性を高め、血糖耐性を改善することができます .
科学的研究の応用
PTP1B-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of protein tyrosine phosphatases and to develop new therapeutic agents . In biology, it is used to investigate the role of PTP1B in cellular signaling pathways and its impact on metabolic diseases . In medicine, this compound is being explored as a potential treatment for type 2 diabetes mellitus, obesity, and related metabolic disorders . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting PTP1B .
作用機序
生化学分析
Biochemical Properties
Ptp1B-IN-2 plays a crucial role in biochemical reactions by inhibiting the activity of PTP1B. This inhibition affects several enzymes, proteins, and other biomolecules. PTP1B is known to dephosphorylate tyrosine residues on its substrates, including the insulin receptor and leptin receptor. By inhibiting PTP1B, this compound prevents the dephosphorylation of these receptors, thereby enhancing their signaling activity. This interaction is essential for maintaining proper metabolic functions and preventing insulin resistance .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In adipocytes, it enhances insulin signaling, leading to improved glucose uptake and metabolism. In hepatocytes, this compound reduces gluconeogenesis and promotes glycogen synthesis. Additionally, this compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell growth, proliferation, and survival. These effects collectively contribute to improved metabolic health and reduced risk of metabolic disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic site of PTP1B, thereby inhibiting its phosphatase activity. This inhibition prevents the dephosphorylation of key tyrosine residues on the insulin and leptin receptors, leading to sustained activation of these receptors. Additionally, this compound may interact with allosteric sites on PTP1B, further enhancing its inhibitory effects. These interactions result in increased insulin and leptin signaling, which are crucial for maintaining metabolic homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods. Prolonged exposure to this compound may lead to adaptive responses in cells, such as upregulation of compensatory pathways. Long-term studies have shown that this compound can maintain its beneficial effects on glucose metabolism and insulin sensitivity, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively improves insulin sensitivity and glucose tolerance without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and alterations in lipid metabolism. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of PTP1B. By preventing the dephosphorylation of the insulin and leptin receptors, this compound enhances the signaling through the PI3K/Akt and MAPK pathways. These pathways are critical for regulating glucose uptake, glycogen synthesis, and lipid metabolism. Additionally, this compound may influence other metabolic pathways, such as those involved in energy expenditure and adipogenesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and endoplasmic reticulum, where it exerts its inhibitory effects on PTP1B. The distribution of this compound within tissues may also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound primarily localizes to the cytoplasm and endoplasmic reticulum, where it interacts with PTP1B. The compound’s localization is influenced by its chemical properties and the presence of targeting signals or post-translational modifications. In some cases, this compound may also be found in other subcellular compartments, such as the mitochondria, where it can modulate additional signaling pathways. The precise subcellular localization of this compound is crucial for its activity and function .
準備方法
PTP1B-IN-2の合成には、重要な中間体の形成や特定の試薬や条件の使用など、複数のステップが含まれます。 合成経路は通常、コア構造の調製から始まり、目的の阻害活性を達成するために官能基修飾が行われます 。 工業生産方法には、反応条件(温度、圧力、溶媒の選択など)の最適化が含まれ、収率と純度を最大化することができます .
化学反応の分析
PTP1B-IN-2は、酸化、還元、置換反応などのさまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります 。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なりますが、一般的にはthis compoundのコア構造の修飾が含まれます .
科学研究の応用
This compoundは、幅広い科学研究の用途があります。 化学では、タンパク質チロシンホスファターゼの阻害を研究し、新しい治療薬を開発するために使用されます 。 生物学では、PTP1Bの細胞シグナル伝達経路における役割とその代謝疾患への影響を調べるために使用されます 。 医学では、this compoundは、2型糖尿病、肥満、および関連する代謝性疾患の潜在的な治療法として研究されています 。 さらに、PTP1Bを標的とする新薬開発のための製薬業界でも用途があります .
類似化合物との比較
特性
IUPAC Name |
methyl 5-[benzylsulfonyl-[[4-[(2-methoxy-2-oxoethyl)-methylsulfonylamino]phenyl]methyl]amino]-2-[(4-methylphenyl)methoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O9S2/c1-25-10-12-27(13-11-25)23-45-32-19-18-30(20-31(32)34(38)44-3)36(47(41,42)24-28-8-6-5-7-9-28)21-26-14-16-29(17-15-26)35(46(4,39)40)22-33(37)43-2/h5-20H,21-24H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNJQCVHNPGYOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)N(CC3=CC=C(C=C3)N(CC(=O)OC)S(=O)(=O)C)S(=O)(=O)CC4=CC=CC=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。